2-(4,5-Dihydroimidazol-1-yl)ethanol
Overview
Description
2-(4,5-Dihydroimidazol-1-yl)ethanol is a chemical compound derived from the imidazole family. It features a hydroxyethyl group and a norcoco alkyl chain, which endows it with versatile properties. This compound is often used in various industrial applications due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include controlled temperatures and the use of catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the reactants are combined under specific conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dihydroimidazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, often in the presence of a solvent like ethanol.
Substitution: Halogens such as chlorine or bromine, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds .
Scientific Research Applications
2-(4,5-Dihydroimidazol-1-yl)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including its role in drug delivery systems.
Industry: Used in the formulation of surfactants, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(4,5-Dihydroimidazol-1-yl)ethanol involves its interaction with various molecular targets and pathways. For example, its antimicrobial properties may be due to its ability to disrupt microbial cell membranes. Additionally, its role in drug delivery systems may involve its ability to enhance the solubility and stability of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole-1-ethanol, 4,5-dihydro-, 2-nortall-oil alkyl derivs.: Similar structure but with a different alkyl chain.
Cocoyl hydroxyethyl imidazoline: Similar functional groups but derived from coconut oil.
1- (2-Hydroxyethyl)-2-coco-2-imidazoline: Similar structure but with a different alkyl chain.
Uniqueness
2-(4,5-Dihydroimidazol-1-yl)ethanol is unique due to its specific alkyl chain, which imparts distinct physical and chemical properties. This uniqueness makes it particularly valuable in certain industrial applications where specific performance characteristics are required .
Properties
IUPAC Name |
2-(4,5-dihydroimidazol-1-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c8-4-3-7-2-1-6-5-7/h5,8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHZKUSWWGUUNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C=N1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866875 | |
Record name | 2-(4,5-Dihydro-1H-imidazol-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50866875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1H-Imidazole-1-ethanol, 4,5-dihydro-, 2-norcoco alkyl derivs. | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Imidazole-1-ethanol, 4,5-dihydro-, 2-nortall-oil alkyl derivs. | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
61791-38-6, 695-10-3, 61791-39-7 | |
Record name | Cocoyl hydroxyethyl imidazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061791386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4,5-Dihydroimidazol-1-yl)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole-1-ethanol, 4,5-dihydro-, 2-norcoco alkyl derivs. | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Imidazole-1-ethanol, 4,5-dihydro-, 2-nortall-oil alkyl derivs. | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(4,5-Dihydro-1H-imidazol-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50866875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Imidazole-1-ethanol, 4,5-dihydro-, 2-nortall-oil alkyl derivs. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.411 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-Imidazole-1-ethanol, 4,5-dihydro-, 2-norcoco alkyl derivs. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.410 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(4,5-DIHYDROIMIDAZOL-1-YL)ETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X74XVX6Y8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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